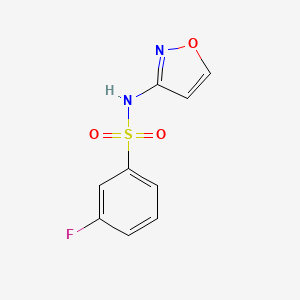![molecular formula C18H24ClN3O3 B7470086 N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide, commonly known as CP-31398, is a small molecule that has been extensively studied in the field of cancer research. CP-31398 is a promising drug candidate due to its ability to restore the function of the tumor suppressor protein p53, which is often mutated in cancer cells.
Mecanismo De Acción
CP-31398 works by binding to the DNA-binding domain of p53, which restores the function of the protein. This leads to the activation of downstream genes that regulate cell division and apoptosis. CP-31398 has been shown to induce apoptosis in cancer cells that have mutated p53, while having little effect on normal cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have a variety of biochemical and physiological effects. In addition to restoring the function of p53, CP-31398 has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. CP-31398 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-31398 has several advantages for lab experiments. It is a small molecule that is easy to synthesize, making it readily available for research. CP-31398 has also been shown to have low toxicity, making it a safe compound to work with. However, CP-31398 has limitations in terms of its selectivity. It has been shown to bind to other proteins in addition to p53, which may limit its effectiveness as a cancer therapy.
Direcciones Futuras
There are several future directions for research on CP-31398. One area of interest is the development of more selective compounds that target only p53, which may improve the efficacy of the drug. Another area of interest is the use of CP-31398 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to explore the potential use of CP-31398 in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, CP-31398 is a promising drug candidate that has been extensively studied in the field of cancer research. Its ability to restore the function of the tumor suppressor protein p53 makes it a promising target for cancer therapy. While CP-31398 has several advantages for lab experiments, such as ease of synthesis and low toxicity, it also has limitations in terms of its selectivity. Further research is needed to explore the potential of CP-31398 as a cancer therapy and in the treatment of other diseases.
Métodos De Síntesis
The synthesis of CP-31398 involves a series of chemical reactions. The starting material is 2-chlorobenzylamine, which is reacted with ethyl chloroacetate to form N-(2-chlorophenyl)ethylacetamide. This intermediate is then reacted with 2,5-dioxo-4,4-dipropylimidazolidine to form CP-31398. The overall yield of this synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
CP-31398 has been extensively studied in the field of cancer research due to its ability to restore the function of the tumor suppressor protein p53. P53 is a critical protein that regulates cell division and prevents the formation of cancer cells. Mutations in the p53 gene are found in over 50% of all human cancers, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-3-9-18(10-4-2)16(24)22(17(25)21-18)12-15(23)20-11-13-7-5-6-8-14(13)19/h5-8H,3-4,9-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOJCSTTSGOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)NCC2=CC=CC=C2Cl)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)




![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)


![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)